molecular formula C11H10N4 B7516908 1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile

1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile

Cat. No. B7516908
M. Wt: 198.22 g/mol
InChI Key: NBECLGXADIOCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential pharmacological activities. This compound has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile is not fully understood. However, it has been reported to act through various pathways such as inhibition of NF-κB, MAPK, and PI3K/Akt signaling pathways. It also induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. Moreover, it exhibits anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile in lab experiments include its potential pharmacological activities and its availability. However, the limitations include its toxicity and the need for further studies to understand its mechanism of action.

Future Directions

There are several future directions for the research on 1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile. These include:
1. Further studies to understand its mechanism of action.
2. Development of more potent derivatives with improved pharmacological activities.
3. Evaluation of its potential as a therapeutic agent for various diseases such as cancer and inflammation.
4. Investigation of its toxicity and safety profile in vivo.
5. Development of novel drug delivery systems for efficient delivery of the compound to the target site.
Conclusion:
In conclusion, this compound is a promising compound with potential pharmacological activities. It exhibits anti-inflammatory, anti-cancer, and anti-microbial properties. The synthesis method of the compound is well-established, and its chemical structure can be confirmed by various spectroscopic techniques. However, further studies are required to understand its mechanism of action and to develop more potent derivatives with improved pharmacological activities.

Synthesis Methods

The synthesis of 1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile can be achieved by the reaction of 3-methylbenzyl chloride and sodium azide in the presence of copper(I) iodide as a catalyst. The resulting compound is then treated with potassium cyanide to obtain this compound. The chemical structure of the compound can be confirmed by various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Scientific Research Applications

1-[(3-Methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile has been extensively studied for its potential pharmacological activities. It has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Moreover, it has been reported to possess anti-microbial activity against various bacterial and fungal strains.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-1,2,4-triazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-9-3-2-4-10(5-9)7-15-8-13-11(6-12)14-15/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBECLGXADIOCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.